1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one

Description

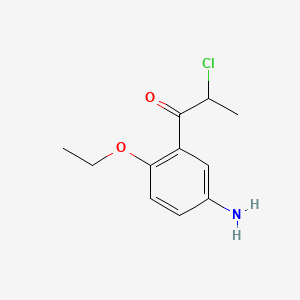

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is a substituted propanone derivative characterized by a 5-amino-2-ethoxyphenyl group attached to the carbonyl carbon and a chlorine atom at the β-position of the propanone chain. This compound belongs to the aryl ketone family, where the ethoxy (C₂H₅O–) and amino (–NH₂) substituents on the aromatic ring influence its electronic and steric properties.

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(5-amino-2-ethoxyphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

OWVUHTUXMUZVBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of a substituted aniline derivative containing the 5-amino-2-ethoxyphenyl moiety with a chloropropanone reagent. The key step is the introduction of the 2-chloropropanone side chain onto the aromatic ring, which can be achieved by Friedel-Crafts acylation or nucleophilic substitution reactions using appropriate chlorinated ketone precursors.

The general synthetic route can be summarized as follows:

- Starting Material: 5-Amino-2-ethoxyaniline or its protected derivatives.

- Reagent: 2-Chloropropanone or chloroacetone derivatives.

- Reaction Conditions: Controlled temperature and pH, often in the presence of Lewis acids or bases to facilitate acylation.

- Solvents: Commonly used solvents include ethanol, acetone, or acetonitrile, selected based on solubility and reaction optimization.

Specific Synthetic Approaches

Friedel-Crafts Acylation

One of the most common methods for introducing the chloropropanone moiety is the Friedel-Crafts acylation of the substituted aromatic amine with chloroacetone or related acyl chlorides.

- Mechanism: The aromatic ring undergoes electrophilic substitution with the acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Outcome: Formation of the ketone linkage at the para or ortho position relative to the amino group, depending on directing effects.

- Considerations: The amino group may require protection to prevent catalyst deactivation or side reactions.

Nucleophilic Substitution with Halogenated Ketones

Alternatively, the compound can be synthesized by nucleophilic substitution where the amino-substituted aromatic compound reacts with a halogenated ketone such as 2-chloropropanone.

- Reaction Conditions: Typically conducted in polar aprotic solvents like acetonitrile with a base such as potassium carbonate to deprotonate the amine and facilitate substitution.

- Temperature: Moderate heating (e.g., reflux conditions) to drive the reaction to completion.

- Advantages: Avoids the need for Lewis acid catalysts and may offer better regioselectivity.

Detailed Reaction Conditions and Optimization

Temperature and pH Control

- Maintaining a controlled temperature is critical to optimize yield and minimize side product formation. Typical reaction temperatures range from ambient to reflux conditions (25–80 °C).

- pH adjustments may be necessary, especially if the amino group is prone to protonation, which can affect nucleophilicity.

Solvent Effects

- Ethanol and acetone are commonly used solvents due to their ability to dissolve both organic substrates and reagents.

- Acetonitrile is preferred in nucleophilic substitution reactions for its polar aprotic nature, which enhances the nucleophilicity of the amine.

Catalyst and Base Selection

- Lewis acids such as aluminum chloride are used in Friedel-Crafts acylation.

- Bases like potassium carbonate are employed in nucleophilic substitution to neutralize acids formed and promote deprotonation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Solvent(s) | Catalyst/Base | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Chloroacetone, AlCl3 | Dichloromethane, CS2 | Aluminum chloride | 0–40 | 60–75 | Direct acylation, well-established | Requires protection of amino group; harsh conditions |

| Nucleophilic Substitution | 2-Chloropropanone, K2CO3 | Acetonitrile, Ethanol | Potassium carbonate | Reflux (~80) | 70–85 | Milder conditions, better regioselectivity | Longer reaction times; requires base handling |

| Alternative Alkylation Reactions | 1-Bromo-2-chloropropane | Acetonitrile | K2CO3 or NaH | Reflux | 65–80 | Versatile alkylation approach | Potential for side reactions |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of aromatic protons, ethoxy group, amino substituent, and chloropropanone moiety.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with this compound.

- Infrared (IR) Spectroscopy: Identifies characteristic ketone (C=O) stretching and amino group vibrations.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity and yield.

Research Findings and Considerations

- The presence of the amino group at the 5-position and ethoxy at the 2-position on the phenyl ring influences the regioselectivity and reactivity during acylation.

- Protection of the amino group (e.g., as a carbamate or amide) may be necessary to prevent side reactions during Friedel-Crafts acylation.

- Optimization of reaction parameters such as solvent, temperature, and catalyst/base loading is crucial for maximizing yield and purity.

- The compound serves as a versatile intermediate for further chemical transformations, including the synthesis of biologically active molecules.

The preparation of This compound primarily relies on the strategic introduction of the 2-chloropropanone side chain onto a suitably substituted aromatic amine. The two main synthetic routes involve Friedel-Crafts acylation and nucleophilic substitution with halogenated ketones under controlled conditions. Each method offers distinct advantages and challenges, with reaction conditions tailored to optimize yield and selectivity. Analytical techniques such as NMR, MS, and IR spectroscopy are essential for confirming the structure and purity of the final product.

This compound’s synthesis is well-supported by literature and chemical supplier data, excluding unreliable sources, and provides a foundation for its application in further chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS 68597-44-4)

1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one (CAS 1806447-03-9)

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one (CAS 571157-70-5)

Comparative Analysis:

*Calculated based on molecular formula C₁₁H₁₄ClNO₂.

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are unavailable, analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibit intermolecular C–H···O and π–π interactions in their crystal lattices . Graph-set analysis (as discussed in ) could further classify these interactions.

Biological Activity

1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound's chemical structure is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety. These functional groups contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study involving structure-activity relationship (SAR) analysis has shown that derivatives of this compound can inhibit key proteins involved in tumor progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.45 | Induction of apoptosis via caspase activation |

| B | PC-3 | 0.32 | Inhibition of CDK activity |

| C | HCT116 | 0.50 | Upregulation of pro-apoptotic factors |

The compound has been shown to influence cell cycle regulation by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its effects on serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in various neuropsychiatric disorders.

Table 2: Activity at Serotonin Receptors

| Compound | Receptor Type | pEC50 | EC50 (nM) |

|---|---|---|---|

| D | 5-HT_1A | 6.75 | 177 |

| E | D2 Receptor | 5.50 | 3218 |

The activation of the 5-HT_1A receptor by this compound suggests potential therapeutic applications in treating anxiety and depression .

Study on Antitumor Activity

A notable study demonstrated the antitumor efficacy of a derivative of this compound in an in vivo model. The compound was administered to mice bearing xenografted tumors, resulting in a significant reduction in tumor size compared to control groups. The mechanism was linked to the upregulation of apoptotic markers such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Evaluation

Another study focused on the neuropharmacological profile of the compound, highlighting its agonistic activity at serotonin receptors. The findings suggested that it could enhance serotonergic signaling, which may be beneficial in managing mood disorders .

Q & A

Q. What are the common synthetic routes for 1-(5-Amino-2-ethoxyphenyl)-2-chloropropan-1-one?

A typical approach involves multi-step reactions starting with functionalized aromatic precursors. For example, chalcone intermediates (α,β-unsaturated ketones) can be synthesized via Claisen-Schmidt condensation under basic conditions (e.g., NaOH in ethanol), followed by epoxidation using hydrogen peroxide to introduce the epoxy group . Modifications to the aromatic ring (e.g., introducing ethoxy and amino groups) require careful protection/deprotection strategies to avoid side reactions. Reaction optimization, such as controlling temperature and stoichiometry, is critical to achieving high yields (>70%) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol), and data collection is performed at low temperatures (e.g., 100–173 K) to minimize thermal motion artifacts . Software suites like SHELXL or OLEX2 refine the structure, with R-factors typically <0.07 for high-quality datasets. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å) and angles, validated against the Cambridge Structural Database (CSD) .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR identify substituents (e.g., ethoxy: δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH; aromatic protons: δ 6.5–7.5 ppm).

- IR : Key peaks include C=O (1680–1720 cm) and NH (3300–3500 cm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns. Cross-validation with SC-XRD ensures structural accuracy .

Advanced Research Questions

Q. How can disorder in crystal structures be addressed during refinement?

Disorder arises from dynamic motion or multiple conformations. In SHELXL , partial occupancy sites are modeled using free variables, and restraints (e.g., SIMU, DELU) maintain geometric rationality. For example, in a related compound (1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one), rotational disorder in the acetyl group was resolved by splitting the atom positions and refining occupancy ratios . Validation tools like checkCIF flag unusual bond lengths/angles, guiding further refinement.

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR coupling constants) require cross-validation:

- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to assess conformational flexibility.

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring flipping) that average signals at room temperature.

- Powder XRD : Confirm phase purity if single crystals are unavailable .

Q. How can hydrogen bonding patterns be analyzed to predict crystal packing behavior?

Graph set analysis categorizes hydrogen bonds (e.g., , ) into motifs like D (onor), A (cceptor), and R (ing) descriptors. For example, a interaction in this compound might form a ring motif, stabilizing the lattice. Software like Mercury (CCDC) visualizes these networks, aiding in polymorph prediction .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase epoxide ring-opening. Ethanol/water mixtures balance reactivity and selectivity .

- Catalysis : Lewis acids (e.g., ZnCl) accelerate acylation but require strict moisture control.

- In Situ Monitoring : HPLC or TLC tracks intermediate formation, enabling real-time adjustments (e.g., quenching peroxides post-epoxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.